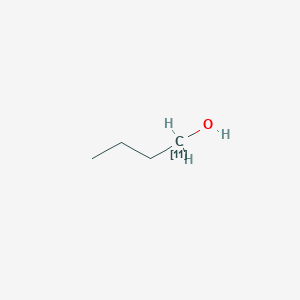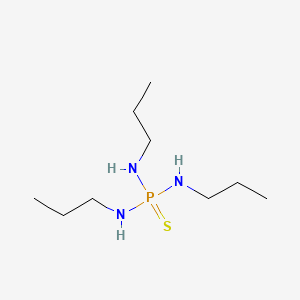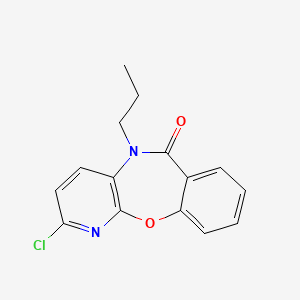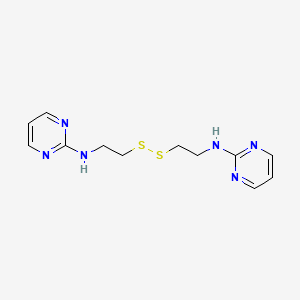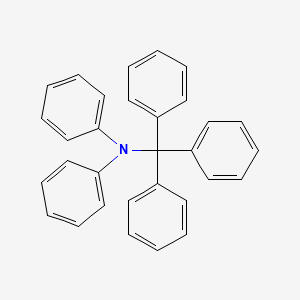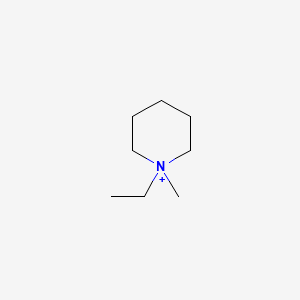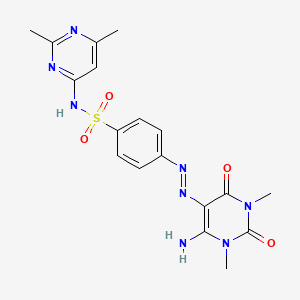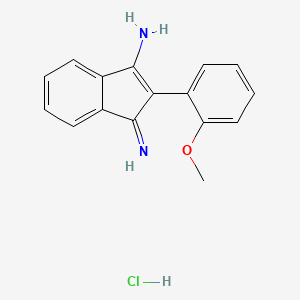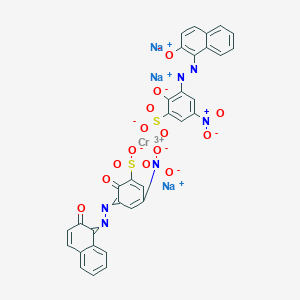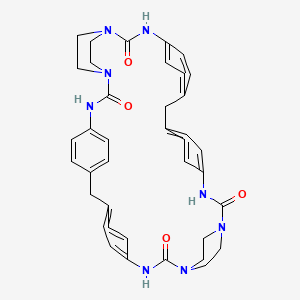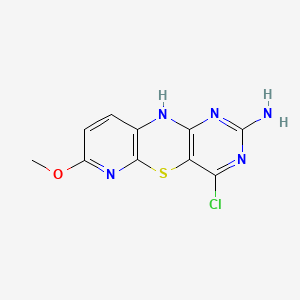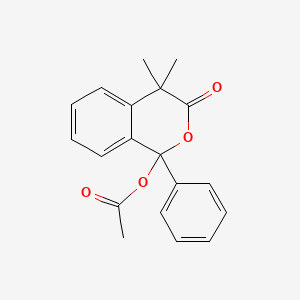
1,2-Dithiolo(3,4-b)pyridin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dithiolo(3,4-b)pyridin-3-one is a heterocyclic compound that features a unique structure combining a dithiolane ring fused with a pyridine ringThe molecular formula of this compound is C6H3NOS2, and it has a molecular weight of 169.224 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The conventional method for preparing functionalized 1,2-Dithiolo(3,4-b)pyridines involves the Michael reaction of dithiomalondianilide with unsaturated nitriles, followed by oxidative cyclization by atmospheric oxygen . Another method includes the Knoevenagel condensation products of Meldrum’s acid and aromatic aldehydes reacting with dithiomalondianilide in the presence of triethylamine or N-methylmorpholine to form stable Michael adducts, which upon prolonged heating or alkylation in the presence of potassium hydroxide, form 1,2-Dithiolo(3,4-b)pyridines .
Industrial Production Methods
Industrial production methods for 1,2-Dithiolo(3,4-b)pyridin-3-one are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dithiolo(3,4-b)pyridin-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the dithiolane ring.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Atmospheric oxygen is commonly used for oxidative cyclization.
Reduction: Reducing agents such as sodium borohydride may be used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various functionalized derivatives of this compound, which can exhibit different biological and chemical properties.
Aplicaciones Científicas De Investigación
1,2-Dithiolo(3,4-b)pyridin-3-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: It may be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1,2-Dithiolo(3,4-b)pyridin-3-one involves its interaction with various molecular targets and pathways. The compound’s dithiolane ring can participate in redox reactions, potentially affecting cellular processes. Its unique structure allows it to interact with biological molecules, leading to various biological effects .
Comparación Con Compuestos Similares
1,2-Dithiolo(3,4-b)pyridin-3-one can be compared with other similar compounds, such as:
- 1,2-Dithiolo(3,4-c)quinoline
- 1,2-Dithiolo(4,3-b)pyridine
These compounds share the dithiolane ring fused with different heterocyclic systems. The uniqueness of this compound lies in its specific fusion with the pyridine ring, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
65282-42-0 |
|---|---|
Fórmula molecular |
C6H3NOS2 |
Peso molecular |
169.2 g/mol |
Nombre IUPAC |
dithiolo[3,4-b]pyridin-3-one |
InChI |
InChI=1S/C6H3NOS2/c8-6-4-2-1-3-7-5(4)9-10-6/h1-3H |
Clave InChI |
ZFEQZSUEICITLV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(N=C1)SSC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


